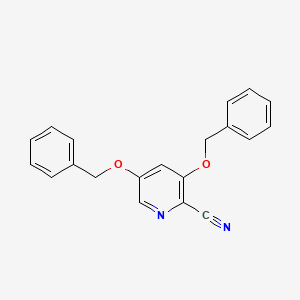
3,5-双(苄氧基)吡啶甲腈
描述
3,5-Bis(benzyloxy)picolinonitrile is an organic compound with the molecular formula C20H16N2O2 It is a derivative of picolinonitrile, featuring two benzyloxy groups attached to the 3rd and 5th positions of the pyridine ring
科学研究应用
3,5-Bis(benzyloxy)picolinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(benzyloxy)picolinonitrile typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloropicolinonitrile.
Substitution Reaction: A microwave-promoted nucleophilic aromatic substitution (SNAr) reaction with benzyl alcohol at a high temperature (around 190°C) is employed to introduce the benzyloxy groups.
Industrial Production Methods
While specific industrial production methods for 3,5-Bis(benzyloxy)picolinonitrile are not widely documented, the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.
化学反应分析
Types of Reactions
3,5-Bis(benzyloxy)picolinonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzyloxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.
Major Products
Oxidation: Benzyloxy groups can be converted to benzaldehyde or benzoic acid.
Reduction: The nitrile group can be reduced to a primary amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.
作用机制
The mechanism of action of 3,5-Bis(benzyloxy)picolinonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The benzyloxy groups can enhance the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding or other interactions with the target.
相似化合物的比较
Similar Compounds
3,5-Dibenzyloxybenzonitrile: Similar structure but lacks the pyridine ring.
3,5-Dibenzyloxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
3,5-Dibenzyloxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
3,5-Bis(benzyloxy)picolinonitrile is unique due to the presence of both the benzyloxy groups and the nitrile group on a pyridine ring
属性
IUPAC Name |
3,5-bis(phenylmethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIDMMMZMELLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705390 | |
| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000025-92-2 | |
| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
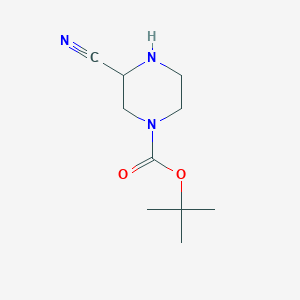


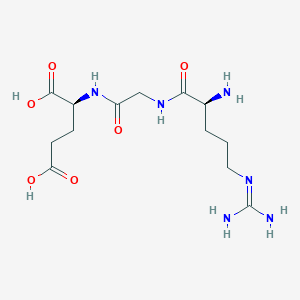
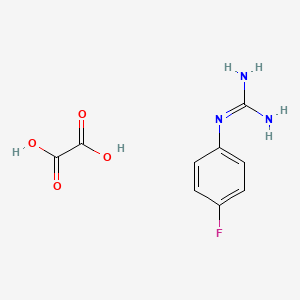
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)
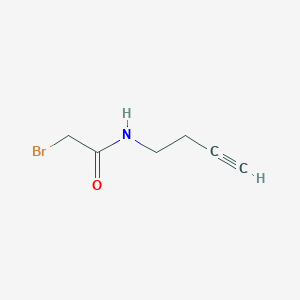
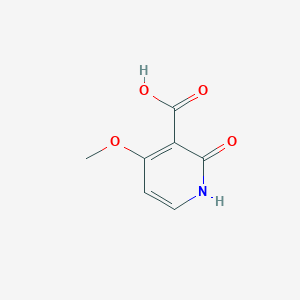

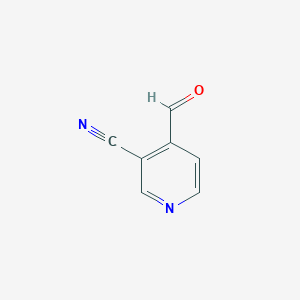
![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)
![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)


